4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
Description
Properties
IUPAC Name |
4-bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c12-7-3-4-9(13)8(5-7)11-14-10(15-16-11)6-1-2-6/h3-6H,1-2,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXCGJBGDOZRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=CC(=C3)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole ring structure have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with their targets through hydrogen bonding, given the presence of a nitrogen atom in the oxadiazole ring .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to be involved in various therapeutic areas, including cancer therapy, treatment of age-related diseases, antimicrobials, and more .
Result of Action
Compounds with a 1,2,4-oxadiazole ring structure have shown potential in various therapeutic areas .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, affecting the overall oxidative balance within cells. Additionally, this compound can bind to specific protein receptors, influencing signal transduction pathways and cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to apoptosis and cell proliferation. By modulating the activity of key signaling molecules, this compound can induce changes in gene expression, leading to altered cellular metabolism and function. For example, it has been shown to upregulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing cellular resilience to oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as transcription factors and enzymes. This binding can result in the inhibition or activation of these molecules, leading to changes in gene expression and enzyme activity. Additionally, this compound has been found to interfere with the function of certain ion channels, affecting cellular ion homeostasis and signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it may degrade when exposed to extreme temperatures or light. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression. These temporal effects highlight the importance of carefully controlling experimental conditions when using this compound in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At higher doses, it can induce toxic effects, including oxidative damage and apoptosis. These threshold effects underscore the importance of determining the optimal dosage for achieving desired outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics. This interaction can lead to the formation of reactive metabolites, which may contribute to the compound’s biological effects. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells and tissues. The distribution of this compound can influence its biological activity and effectiveness in different experimental settings.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and nucleus. Targeting signals and post-translational modifications play a role in directing this compound to these compartments, where it can exert its effects on cellular processes.
Biological Activity
4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a bromo substituent with a cyclopropyl-substituted 1,2,4-oxadiazole moiety linked to an aniline structure, which may confer distinct pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₃BrN₄O. The presence of the oxadiazole ring is noteworthy as compounds containing this moiety are often associated with diverse pharmacological activities.
Antitumor Activity
Research indicates that derivatives of oxadiazole compounds exhibit notable antitumor activities. For instance, studies have shown that certain 1,2,4-oxadiazole derivatives possess cytotoxic effects against various cancer cell lines. In particular, compounds structurally related to this compound have demonstrated significant activity against human acute lymphoblastic leukemia (CEM-13) and melanoma cell lines (MEL-8) .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| 1,2,4-Oxadiazole Derivative A | CEM-13 | <0.5 |
| 1,2,4-Oxadiazole Derivative B | MEL-8 | <1.0 |
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been explored. Compounds similar to this compound have shown moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against various bacterial strains .
Although specific mechanisms for this compound have not been thoroughly elucidated in the literature, studies on structurally analogous compounds suggest interactions with biological targets such as human serum albumin (HSA), which could influence their pharmacokinetics and therapeutic efficacy .
Case Studies
A recent study investigated the interaction of similar oxadiazole derivatives with HSA using multi-spectroscopic techniques. The findings revealed that these compounds bind to HSA through static fluorescence quenching mechanisms and hydrophobic interactions . This interaction is crucial for understanding the distribution and bioavailability of the compound in biological systems.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial activity. The presence of the cyclopropyl group in this compound may enhance its interaction with microbial targets, potentially leading to the development of new antibiotics. Studies have shown that derivatives of oxadiazole can inhibit the growth of various bacterial strains, suggesting that 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline could be further explored for its antimicrobial properties .
Anticancer Activity
The oxadiazole scaffold is also associated with anticancer effects. Preliminary studies suggest that compounds similar to this compound can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell proliferation and survival . Further research is needed to elucidate the specific pathways affected by this compound.
Drug Development
Due to its unique structure, this compound serves as a lead compound for the synthesis of novel pharmaceuticals. The ability to modify the oxadiazole ring and the aniline portion allows for the exploration of various derivatives with enhanced bioactivity and selectivity against specific diseases.
Synthesis of Hybrid Compounds
This compound can be utilized as a building block for synthesizing hybrid molecules that combine different pharmacophores. Such hybrids may exhibit synergistic effects, improving therapeutic outcomes in treating complex diseases like cancer and infections.
Polymer Chemistry
The incorporation of this compound into polymer matrices can lead to materials with enhanced thermal stability and mechanical properties. Its bromine content may facilitate cross-linking reactions in polymer systems, potentially improving the durability and functionality of polymer-based materials .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-oxadiazole-aniline derivatives. Below is a detailed comparison with structurally related analogs:
Substituent Variations on the Oxadiazole Ring
- Exhibited antitumor activity (IC₅₀ ≈ 9.4 µM) in vitro, attributed to the oxadiazole’s electron-withdrawing effects and the tert-butyl group’s hydrophobicity .
- Synthesized for antimicrobial activity, with modifications to the aniline ring (e.g., N-methylation) improving solubility .
Substituent Variations on the Aniline Ring
- 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (CAS 135436-92-9, ):
- 5-Bromo-2-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline ():
Functional Group Replacements
- 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline ():
- 3-Bromo-5-(oxazol-5-yl)aniline (CAS 1638604-61-1, ):
Key Research Findings
- Synthetic Routes : The target compound can be synthesized via 1,3-dipolar cycloaddition between cyclopropanecarbonitrile and a brominated amidoxime derivative, analogous to methods in .
- Electronic Effects : The cyclopropyl group induces ring strain, enhancing the oxadiazole’s electron-deficient character, while bromine increases electrophilicity at the aniline ring .
Preparation Methods
General Synthetic Strategies for 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole ring system is commonly synthesized by cyclization reactions involving amidoximes and carboxylic acid derivatives or via 1,3-dipolar cycloaddition methods. Several efficient approaches have been reported:
Amidoxime and Carboxylic Acid Ester Cyclization : Amidoximes react with methyl or ethyl esters of carboxylic acids in the presence of superbases such as NaOH/DMSO at room temperature to form 3,5-disubstituted 1,2,4-oxadiazoles. This one-pot method offers moderate to excellent yields (11–90%) with simple purification, although reaction times can be lengthy (4–24 hours) and certain functional groups (–OH, –NH2) on the acid ester can limit product formation.
Vilsmeier Reagent Activation : Carboxylic acids can be activated by Vilsmeier reagents to facilitate amidoxime cyclization under one-pot conditions, yielding 1,2,4-oxadiazoles with good to excellent yields (61–93%). This method benefits from readily available starting materials and straightforward purification.
Microwave-Assisted Solvent-Free Synthesis : Microwave irradiation (MWI) combined with catalysts such as NH4F/Al2O3 enables rapid (∼10 minutes) and solvent-free synthesis of 1,2,4-oxadiazoles with moderate to excellent yields (40–90%). This method avoids organic solvents and by-products, simplifying work-up.
1,3-Dipolar Cycloaddition : The reaction of nitrile oxides with nitriles can produce 1,2,4-oxadiazoles, but this approach is often limited by poor yields, solubility issues, and expensive catalysts like platinum(IV).
Preparation of the Aniline Precursor with Bromine Substitution
The 4-bromo-2-substituted aniline core is typically prepared via selective bromination of the corresponding aniline or through multi-step functionalization starting from substituted aromatic precursors:
Bromination of Aniline Derivatives : Electrophilic aromatic substitution using bromine in the presence of catalysts or under controlled conditions allows selective introduction of bromine at the para or ortho positions relative to the amino group.
Reduction of Nitro Precursors : Nitro-substituted aromatic compounds can be reduced to anilines using iron powder and ammonium chloride in ethanol-water mixtures at elevated temperatures (e.g., 95 °C for 2 hours), achieving high yields (87–96%).
Incorporation of the Cyclopropyl-Substituted Oxadiazole Moiety
The cyclopropyl group on the 1,2,4-oxadiazole ring can be introduced via the selection of appropriate amidoxime or carboxylic acid derivatives bearing the cyclopropyl substituent:
Synthesis of Amidoximes : Starting from nitriles, amidoximes are prepared by reaction with hydroxylamine hydrochloride in the presence of base (e.g., triethylamine) in ethanol at elevated temperatures (90 °C for 2 hours), yielding 44–87%.
Cyclization to Oxadiazole : The amidoxime is then cyclized with the corresponding carboxylic acid derivative or its activated form (e.g., acid chloride) under reflux or mild heating (100–120 °C) in solvents such as dimethylformamide (DMF) or toluene, often in the presence of bases like triethylamine or pyridine, to afford the 1,2,4-oxadiazole ring with the cyclopropyl substituent.
Representative Multi-Step Synthetic Route
A detailed synthetic route for related compounds containing 1,2,4-oxadiazole and substituted aniline moieties, which can be adapted for 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline, is as follows:
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| (a) | Reaction of starting aniline derivative in DMF at 60 °C for 2 h | 68 | Formation of intermediate aromatic amine |
| (b) | KI, acetonitrile, 90 °C, 4 h | 69–81 | Halogenation or substitution step |
| (c) | Fe, NH4Cl, EtOH/H2O, 95 °C, 2 h | 87–96 | Reduction of nitro to aniline |
| (d) | NaBH(AcO)3, AcOH, DCE, RT, 4 h | 65–77 | Reductive amination or related modification |
| (e) | Pyridine, toluene, 120 °C, 4 h | 72–90 | Formation of amide or ester intermediates |
| (f) | NH2OH·HCl, Et3N, EtOH, 90 °C, 2 h | 53–87 | Amidoxime formation |
| (g) | DMF, Et3N, 100 °C, 4 h | 23–97 | Cyclization to 1,2,4-oxadiazole |
| (h) | Pyridine, toluene, 120 °C, 4 h | 86 | Final cyclization or functional group installation |
This route emphasizes the stepwise construction of the aromatic amine, introduction of the bromine substituent, formation of the amidoxime intermediate, and cyclization to the oxadiazole ring bearing the cyclopropyl group.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Yield Range (%) | Remarks |
|---|---|---|---|
| Amidoxime formation | NH2OH·HCl, Et3N, EtOH, 90 °C, 2 h | 44–87 | Essential intermediate for oxadiazole ring |
| Cyclization to oxadiazole | DMF or toluene, Et3N or pyridine, 100–120 °C, 4 h | 23–97 | One-pot or stepwise; critical for ring closure |
| Bromination of aniline | Br2 or NBS, controlled temp | Variable | Selective bromination at 4-position |
| Reduction of nitro intermediates | Fe, NH4Cl, EtOH/H2O, 95 °C, 2 h | 87–96 | Converts nitro to amino group |
Research Findings and Practical Considerations
The use of superbase media (NaOH/DMSO) and Vilsmeier reagent activation has been shown to improve yields and simplify purification in the synthesis of 1,2,4-oxadiazoles, which could be beneficial in preparing the cyclopropyl-substituted oxadiazole ring.
Microwave-assisted synthesis offers a rapid and environmentally friendly alternative, enabling solvent-free conditions and short reaction times, potentially applicable for scale-up or high-throughput synthesis.
The choice of bromination method must be carefully controlled to avoid polybromination or side reactions, especially in the presence of sensitive functional groups like the oxadiazole ring.
Multi-step synthesis involving reduction, amidoxime formation, and cyclization requires careful optimization of reaction times and temperatures to maximize yield and purity.
Q & A
Q. Advanced Research Focus
- Intermediate stabilization : Lyophilization of O-acylamidoxime intermediates prevents hydrolysis. Use anhydrous DMF and inert atmospheres during cyclization .
- Catalyst screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) accelerate cyclodehydration.
- Flow chemistry : Continuous-flow reactors improve heat transfer and reduce decomposition during high-temperature steps.
Data Note : Pilot studies show substituting CDI with EDC/HOBt increases amidoxime acylation efficiency by 12% .
What strategies address solubility challenges in biological assays for this compound?
Q. Advanced Research Focus
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cell toxicity.
- Prodrug derivatization : Acetylation of the aniline NH₂ improves lipophilicity, enhancing membrane permeability .
- Nanoformulation : Encapsulation in PEGylated liposomes increases aqueous dispersion and bioavailability.
Validation : Dynamic light scattering (DLS) and HPLC monitor formulation stability .
How can researchers resolve discrepancies in reported biological activity data across studies?
Q. Advanced Research Focus
- Assay standardization : Use identical cell lines (e.g., MCF-7 vs. MDA-MB-231) and incubation times (e.g., 72 hours) .
- Metabolic stability testing : Evaluate cytochrome P450 interactions to identify false positives from metabolite interference.
- Dose-response validation : Replicate IC₅₀ measurements with 8–10 concentration points and nonlinear regression analysis.
Case Study : A 2023 study attributed conflicting antitumor results to batch-dependent purity (>95% required for reproducibility) .
What computational methods predict the binding modes of this compound with biological targets?
Q. Advanced Research Focus
- Molecular docking (AutoDock Vina) : Simulate interactions with kinase domains (e.g., EGFR), prioritizing poses with hydrogen bonds to oxadiazole N-atoms .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates robust target engagement.
- QSAR modeling : Correlate substituent electronegativity (e.g., Br vs. Cl) with activity cliffs using Random Forest algorithms.
Validation : Cross-check docking results with mutagenesis data (e.g., Kd changes upon residue mutation) .
How does the cyclopropyl group influence the compound’s reactivity and bioactivity?
Q. Advanced Research Focus
- Steric effects : The cyclopropyl ring’s small size minimizes steric hindrance, enabling deeper target binding pocket penetration vs. bulkier tert-butyl groups .
- Electron-withdrawing impact : Cyclopropane’s strain increases oxadiazole ring electrophilicity, enhancing covalent adduct formation with cysteine residues.
- Metabolic resistance : Cyclopropyl reduces oxidative metabolism by CYP3A4, prolonging half-life in vivo .
Experimental Evidence : Analog swaps (cyclopropyl vs. phenyl) show a 3-fold increase in plasma stability .
Table 1: Comparative Bioactivity of Oxadiazole-Aniline Derivatives
| Substituent | Biological Activity (IC₅₀) | Key Target | Reference |
|---|---|---|---|
| 3-Cyclopropyl | 9.4 µM (Antitumor) | EGFR Kinase | |
| 3-Methoxyphenyl | 15 µM (Antimicrobial) | DNA Gyrase | |
| 3-tert-Butyl | 22 µM (Antitumor) | Topoisomerase II |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
